2-(4-chlorophenoxy)-N-(1-methoxypropan-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(1-methoxypropan-2-yl)acetamide, commonly known as clopidol, is a chemical compound that has been widely used in scientific research for its antimicrobial and anticoccidial properties. It belongs to the class of amides and is commonly used as a feed additive to prevent and control the spread of coccidiosis in poultry.
Mechanism of Action
The exact mechanism of action of clopidol is not fully understood. However, it is believed to work by disrupting the electron transport chain in the mitochondria of the microorganisms, leading to a decrease in ATP production and eventual cell death.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the level of oxidative stress in the liver and kidneys of chickens, as well as increase the activity of antioxidant enzymes. In addition, it has been shown to increase the level of immunoglobulin A in the intestine of chickens, indicating an improvement in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of clopidol is its broad-spectrum antimicrobial activity, which makes it useful for a wide range of scientific research applications. In addition, it is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of clopidol is its potential to cause resistance in microorganisms over time, which can limit its effectiveness.
Future Directions
There are several future directions for the research and development of clopidol. One potential direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of clopidol in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research into the mechanism of action of clopidol, in order to better understand its effects and potential applications.
Synthesis Methods
Clopidol can be synthesized by reacting 4-chlorophenol with 2-bromo-2-methylpropionic acid in the presence of a base, followed by reaction with N,N-dimethylacetamide to form the intermediate product. The final product is obtained by reacting the intermediate product with sodium methoxide and 2-methyl-1-propoxide.
Scientific Research Applications
Clopidol has been extensively studied for its antimicrobial and anticoccidial properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. In addition, it has been shown to be effective against the protozoan parasite Eimeria tenella, which causes coccidiosis in poultry.
properties
Product Name |
2-(4-chlorophenoxy)-N-(1-methoxypropan-2-yl)acetamide |
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Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-9(7-16-2)14-12(15)8-17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
GJSHUHMZNLDLQR-UHFFFAOYSA-N |
SMILES |
CC(COC)NC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(COC)NC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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